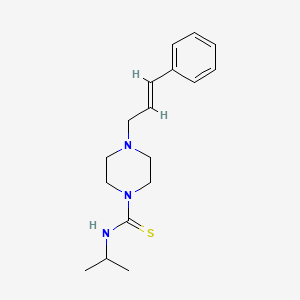![molecular formula C18H21N3O4S B5502761 N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)
N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multistep reactions, including cyclization, sulfonation, and amidation processes. A common approach for synthesizing such compounds includes the Pummerer reaction, which facilitates intramolecular cyclization to yield tetrahydroisoquinoline derivatives with various substituents. For instance, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through cyclization using the Pummerer reaction, further enhanced by the addition of Lewis acids like boron trifluoride diethyl etherate, showcasing the pivotal role of cyclization conditions and additives in optimizing yields and structural specificity (Saitoh et al., 2001).
Molecular Structure Analysis
The structural elucidation of such compounds is often achieved through techniques such as NMR spectroscopy and X-ray crystallography. These methods provide comprehensive insights into the molecular conformation, stereochemistry, and electronic structure, essential for understanding the compound's reactivity and potential interactions. For example, crystal structure analysis has been used to determine the configuration of similar tetrahydroisoquinoline derivatives, revealing insights into their stereochemical arrangement and electronic properties, which are crucial for their biological activity and chemical reactivity (Qingjian Liu et al., 2003).
科学的研究の応用
Cyclization and Formation of Polycyclic Imines
Research indicates that radical cyclizations of cyclic ene sulfonamides, which are structurally similar to N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, can yield stable bicyclic and tricyclic aldimines and ketimines. These cyclizations are instrumental in forming fused and spirocyclic imines with various ring sizes. This process involves the initial formation of an α-sulfonamidoyl radical, which subsequently undergoes elimination to form the imine product (Zhang et al., 2013).
Synthesis of Tetrahydroquinazolinone Derivatives
The synthesis of tetrahydroquinazolinone derivatives, which may involve compounds similar to the one , has been achieved through various cyclization methods. These methods include the Michael addition followed by intramolecular nucleophilic substitution, leading to the production of highly functionalized tetrahydroquinazolinones. This process is pivotal in the synthesis of novel heterocyclic compounds with potential therapeutic applications (Dalai et al., 2006).
Tandem Pummerer/Mannich Cyclization Cascade
A tandem Pummerer/Mannich cyclization cascade involving alpha-sulfinylamides, which are structurally related to the sulfonamide , has been used to prepare aza-heterocycles. This method is particularly suited for the assembly of complex natural product scaffolds and involves an initial Pummerer reaction followed by cyclization of the resulting N-acyliminium ion (Padwa et al., 2002).
作用機序
特性
IUPAC Name |
N-cyclobutyl-2-(5-methyl-1,3-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-17(19-11-25-12)18(22)21-8-7-13-5-6-16(9-14(13)10-21)26(23,24)20-15-3-2-4-15/h5-6,9,11,15,20H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTCUYAZLIAWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCC3=C(C2)C=C(C=C3)S(=O)(=O)NC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)


![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)